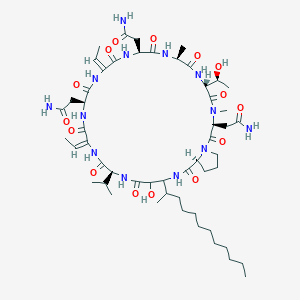

Puwainaphycin F

説明

Contextualization of Cyanobacterial Natural Products in Chemical Biology

Cyanobacteria, ancient photosynthetic prokaryotes, are prolific producers of structurally diverse and complex secondary metabolites. nih.gov These natural products, which include peptides, polyketides, alkaloids, and lipids, are often generated through non-ribosomal peptide synthetase (NRPS) or hybrid polyketide synthase-NRPS (PKS-NRPS) biosynthetic pathways. nih.govnih.gov In the field of chemical biology, these compounds are invaluable tools for probing biological systems and serve as promising scaffolds for drug discovery. routledge.comnih.gov The unique structural features and potent biological activities of cyanobacterial metabolites, such as antifungal, cytotoxic, and immunosuppressive properties, make them a significant focus of research. nih.gov

Historical Overview and Discovery of Puwainaphycin F

The puwainaphycin family of cyclic lipopeptides was first described with the isolation of puwainaphycins A-E. theses.cz Subsequently, this compound and its congener, Puwainaphycin G, were isolated from the soil cyanobacterium Cylindrospermum alatosporum (strain C24/89). acs.orgchemsrc.com These compounds were identified as cyclic decapeptides featuring an unusual β-amino fatty acid, which sets them apart from many other natural products. acs.org Their discovery highlighted a growing class of lipopeptides from cyanobacteria with significant biological potential. theses.czresearchgate.net

Significance of this compound in Contemporary Natural Product Research

This compound remains a subject of significant interest in contemporary research due to its potent biological activities, including cytotoxic and antifungal effects. nih.govnih.gov It belongs to the broader puwainaphycin/minutissamide (PUW/MIN) family of lipopeptides, which are characterized by a 10-membered peptide ring and a β-amino fatty acid side chain. nih.govchapman.edu The structural variability within this family, particularly in the fatty acid moiety, allows for extensive structure-activity relationship (SAR) studies. nih.govacs.org These studies are crucial for understanding how modifications to the molecule's structure can enhance desired activities, like antifungal potency, while potentially reducing unwanted cytotoxicity, paving the way for the development of new therapeutic leads. nih.govrsc.org

Scope and Objectives of the Research Review on this compound

This article provides a comprehensive review of the scientific research on this compound. The scope is strictly focused on its chemical biology, from its fundamental structure to its synthesis and observed bioactivities. The objective is to present a detailed and scientifically accurate account by covering its chemical structure and properties, its biosynthesis and chemical synthesis, and its biological activities and mechanisms of action, based on published research findings.

特性

分子式 |

C53H87N13O15 |

|---|---|

分子量 |

1146.3 g/mol |

IUPAC名 |

2-[(3S,6R,9S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1S)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide |

InChI |

InChI=1S/C53H87N13O15/c1-10-13-14-15-16-17-18-19-21-28(6)41-43(71)51(79)62-40(27(4)5)50(78)59-32(12-3)46(74)61-34(25-38(55)69)48(76)58-31(11-2)45(73)60-33(24-37(54)68)47(75)57-29(7)44(72)64-42(30(8)67)53(81)65(9)36(26-39(56)70)52(80)66-23-20-22-35(66)49(77)63-41/h11-12,27-30,33-36,40-43,67,71H,10,13-26H2,1-9H3,(H2,54,68)(H2,55,69)(H2,56,70)(H,57,75)(H,58,76)(H,59,78)(H,60,73)(H,61,74)(H,62,79)(H,63,77)(H,64,72)/b31-11+,32-12+/t28?,29-,30-,33-,34-,35-,36-,40-,41?,42+,43?/m0/s1 |

InChIキー |

OGEPEQGQPSWALS-BMIHFYDPSA-N |

異性体SMILES |

CCCCCCCCCCC(C)C1C(C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)N)C)[C@H](C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

正規SMILES |

CCCCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC(=O)N)C)C(C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

製品の起源 |

United States |

Isolation and Purification Methodologies for Puwainaphycin F

Cultivation and Biomass Preparation of Puwainaphycin F-Producing Organisms

The initial and foundational stage for obtaining this compound is the cultivation of the cyanobacterial strains that produce it. This phase involves selecting appropriate strains and optimizing their growth to maximize biomass, which is the raw material for extraction.

This compound and its structural analogues are produced by various filamentous cyanobacteria, particularly those from the order Nostocales that inhabit terrestrial or benthic environments. researchgate.netnih.gov The soil cyanobacterium Cylindrospermum alatosporum is a notable and frequently studied producer of this compound. researchgate.netacs.org Specific strains of this organism have been identified as reliable sources for isolation.

| Producer Organism | Strain | Notes |

| Cylindrospermum alatosporum | CCALA 988 | A model organism for studying puwainaphycins; produces this compound and G, along with numerous other congeners. researchgate.netplos.orgnih.gov |

| Cylindrospermum alatosporum | C24/89 | Isolated from soil; confirmed producer of this compound and G. acs.orgchemsrc.com |

| Nodularia harveyana | UHCC-0300 | Isolated from the Baltic Sea; produces a variety of Puwainaphycin/Minutissamide variants, including those with modified fatty acid chains. acs.org |

| Anabaena sp. | UHCC-0399 | Produces Minutissamide C, a structural analogue of this compound. rsc.org |

These strains are maintained in specialized culture collections under controlled laboratory conditions to ensure their viability and consistent production of the desired metabolites.

Maximizing the yield of this compound requires optimizing the cultivation conditions of the producing cyanobacteria. While specific parameters can be strain-dependent, general protocols involve scaling up cultures from the laboratory to large-scale photobioreactors. rsc.org

Key cultivation parameters include controlled temperature and illumination. rsc.org For instance, research on Cylindrospermum alatosporum CCALA 988 involved scaling up the culture from an exponential phase to 15 L and finally 100 L photobioreactors. rsc.org After a cultivation period of 10 to 14 days, the biomass is harvested. rsc.orgrsc.org Harvesting is typically achieved through centrifugation, and the resulting biomass is then lyophilized (freeze-dried) to preserve its chemical integrity and prepare it for extraction. rsc.org The optimization of media composition, including carbon, nitrogen, and mineral sources, is a crucial aspect of enhancing the production of microbial lipopeptides, although specific formulations for maximizing this compound are often proprietary to the research context. mdpi.comresearchgate.net

Strain Selection and Maintenance

Extraction Protocols for this compound from Biomass

Once a sufficient quantity of cyanobacterial biomass is obtained, the next step is to extract the lipopeptides. This is typically accomplished using solvent-based methods.

The most widely reported method for extracting this compound from lyophilized cyanobacterial biomass is conventional solid-liquid extraction using polar organic solvents. plos.org A common solvent system is a mixture of methanol (B129727) and water, often in a 70:30 (v/v) ratio. rsc.orgplos.org

The general procedure is as follows:

The freeze-dried biomass is macerated in the methanol/water solution for a set period, for example, one hour. rsc.orgplos.org

The mixture is then centrifuged to separate the solid biomass from the liquid extract (supernatant). plos.org

The supernatant, containing the dissolved lipopeptides, is collected. The extraction process may be repeated on the biomass pellet to improve the yield. plos.org

The collected supernatant is concentrated under vacuum using a rotary evaporator at a controlled temperature (e.g., not exceeding 38-40°C) to remove the solvent. rsc.orgplos.org

To further refine the extract, a liquid-liquid partitioning step can be introduced. The concentrated aqueous residue may be partitioned against a nonpolar solvent like n-hexane to remove lipids, with the desired lipopeptides remaining in the aqueous phase. plos.org The resulting crude extract is then redissolved in a small volume of methanol for subsequent purification. rsc.orgplos.org

Table 2: Summary of a Conventional Extraction Protocol for this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Material Preparation | 8-10 g of lyophilized Cylindrospermum alatosporum biomass. | Starting material for extraction. | rsc.orgplos.org |

| 2. Primary Extraction | Extraction with methanol/water (70/30, v/v) for 1 hour. | To dissolve lipopeptides from the biomass. | rsc.orgplos.org |

| 3. Separation | Centrifugation at 1920-4500 rpm. | To separate the solid biomass from the liquid extract. | rsc.orgplos.org |

| 4. Concentration | The supernatant is collected and the solvent is removed using a rotary evaporator (T < 40°C). | To reduce the volume and concentrate the crude product. | rsc.orgplos.org |

| 5. Liquid-Liquid Partitioning | The residue is partitioned between water and n-hexane. | To remove highly nonpolar compounds like lipids. | plos.org |

| 6. Final Preparation | The aqueous phase is collected, concentrated, and redissolved in methanol. | To prepare the crude extract for chromatographic purification. | rsc.orgplos.org |

While conventional solvent extraction is well-documented for this compound, advanced technologies offer potential improvements in efficiency and selectivity for extracting biomolecules from microalgae. mdpi.com Methods such as microwave-assisted extraction (MAE) have been shown to enhance lipid extraction yields from microalgal powder compared to conventional heating. mdpi.com MAE uses microwave energy to heat the solvent and disrupt the cell structure, which can lead to shorter extraction times and reduced solvent consumption. mdpi.com

Although the direct application of MAE or Supercritical Fluid Extraction (SFE) for the specific purpose of isolating this compound is not extensively detailed in the available literature, these techniques are established for extracting other lipophilic compounds from microalgae and cyanobacteria. mdpi.com Their potential applicability to this compound extraction represents an area for future methodological development.

Conventional Solvent Extraction Techniques

Chromatographic Separation and Purification Techniques for this compound

The crude extract obtained from the biomass is a complex mixture containing this compound alongside numerous structural analogues and other metabolites. plos.org Therefore, a multi-step chromatographic purification strategy is essential to isolate this compound with high purity. nih.gov

A common initial step involves pre-purification using solid-phase adsorption. The crude extract can be passed through columns packed with polymeric resins, such as Amberlite XAD-16 and XAD-7, which retain the lipopeptides and allow for the removal of more polar impurities. nih.gov

Following this, Countercurrent Chromatography (CCC) has been successfully employed for the fractionation of puwainaphycins. nih.gov CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption of the sample. In one study, a resin-enriched extract was fractionated using a CCC system with a biphasic solvent system of n-hexane-ethyl acetate-ethanol-water. nih.gov

The final and most critical step is High-Performance Liquid Chromatography (HPLC). rsc.orgplos.org Reversed-phase HPLC (RP-HPLC) is the predominant method used for the high-resolution separation and final purification of this compound. rsc.orgplos.orgacs.org This technique separates compounds based on their hydrophobicity. Fractions collected from the HPLC are analyzed, often by mass spectrometry, to identify those containing the desired compound, which are then dried to yield the pure substance. plos.orgnih.gov

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Purification

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Agilent 1260 Infinity series or similar, equipped with preparative pumps, a multiwavelength or diode-array detector, and a fraction collector. | rsc.orgplos.org |

| Column Type | Reversed-Phase (RP) columns such as Eclipse XDB-C18, Phenomenex Kinetex C18, or Reprosil 100 Phenyl. | rsc.orgplos.org |

| Mobile Phase | A gradient of water and an organic solvent (acetonitrile or methanol), typically containing an additive like 0.1% formic acid (HCOOH) to improve peak shape. | rsc.orgplos.orgacs.org |

| Example Gradient | An increasing gradient of acetonitrile (B52724) in water (e.g., starting at 15% acetonitrile and increasing to 100%). | plos.orgacs.org |

| Flow Rate | Varies depending on the column size (analytical vs. semi-preparative); typical rates are 0.5 mL/min for analytical and 2.5-3.5 mL/min for semi-preparative. | rsc.orgplos.org |

| Purification Steps | Often requires a two-step HPLC process: a first purification on a C18 column followed by a second step on a different column (e.g., Phenyl) for higher purity. | plos.org |

This systematic combination of extraction and multiple chromatographic techniques enables the isolation of this compound in a highly pure form, suitable for detailed scientific investigation. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Cyclic Lipopeptide |

| Puwainaphycin G | Cyclic Lipopeptide |

| Minutissamide C | Cyclic Lipopeptide |

| Methanol | Solvent |

| Acetonitrile | Solvent |

| n-Hexane | Solvent |

Normal-Phase Chromatography

Normal-phase chromatography (NPC) separates compounds based on their polarity. wisdomlib.org In this technique, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. wisdomlib.orgmoravek.com Polar compounds in the mixture interact more strongly with the stationary phase, causing them to elute more slowly, while non-polar compounds travel through the column more quickly with the mobile phase. wisdomlib.orgmoravek.com

While reversed-phase chromatography is more commonly employed for the purification of lipopeptides like this compound, normal-phase chromatography can be a valuable tool in the initial fractionation of crude extracts. For instance, after an initial extraction, column chromatography using a polar stationary phase like silica gel or Florisil can be used. researchgate.net By gradually increasing the polarity of the eluting solvent system (e.g., from n-heptane-dichloromethane to include ethyl acetate (B1210297) or isopropanol), fractions with varying polarities can be collected, thus enriching the concentration of this compound before further purification steps. researchgate.net This initial separation helps to remove highly non-polar or highly polar impurities that could interfere with subsequent high-resolution purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the purification of this compound and its analogs. rsc.orgnih.gov This technique utilizes a non-polar stationary phase, typically silica-based particles chemically bonded with alkyl chains (e.g., C18 or C4), and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol. moravek.comnih.govqyaobio.com

In the context of this compound isolation, crude or partially purified extracts are subjected to RP-HPLC. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. moravek.com Due to its significant hydrophobic fatty acid tail, this compound is retained on the non-polar column. Elution is typically achieved by applying a gradient of increasing organic solvent concentration in the mobile phase. rsc.orgnih.gov This gradually decreases the polarity of the mobile phase, disrupting the hydrophobic interactions and allowing for the sequential elution of compounds based on their relative hydrophobicity.

For the fine purification of this compound, semi-preparative and preparative RP-HPLC columns are often used. rsc.orgacs.org Common mobile phase systems include water/acetonitrile or water/methanol, often with an additive like formic acid (e.g., 0.1% HCOOH) to improve peak shape and resolution. rsc.orgacs.org Detection is typically carried out using a multi-wavelength detector (MWD) or a diode array detector (DAD), with monitoring at wavelengths such as 220 nm or 235 nm, where the peptide bonds and other chromophores in the molecule absorb light. rsc.orgacs.org

Table 1: Exemplary RP-HPLC Conditions for this compound Purification

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Preparative Reprosil RP-C18 (5 µm; 25 x 250 mm) | Semi-preparative RP-C18 |

| Mobile Phase A | 10% MeOH in water + 0.1% HCOOH | Water + 0.1% HCOOH |

| Mobile Phase B | MeOH + 0.1% HCOOH | Acetonitrile (ACN) + 0.1% HCOOH |

| Flow Rate | 10 mL/min | 2.5 mL/min |

| Gradient | 0-6 min: 0% B; 6-15 min: 0-57% B; 15-43 min: 57-76% B; 43-45 min: 76-100% B; 45-52 min: 100% B; 52-60 min: 100-0% B | 0-1 min: 50% B; 1-25 min: 50-95% B; 25-26 min: 95-100% B; 26-36 min: 100% B; 36-37 min: 100-50% B |

| Detection | UV at 235 nm | UV at 215, 235, 280, 440, 680 nm |

| Reference | rsc.org | rsc.org |

Preparative Thin-Layer Chromatography (TLC) and Column Chromatography

Preparative Thin-Layer Chromatography (TLC) and conventional column chromatography are valuable for the initial fractionation and purification of this compound from crude extracts, often preceding HPLC. These methods are particularly useful for handling larger quantities of material and for achieving a preliminary separation that simplifies subsequent purification steps.

Column Chromatography: In this technique, a glass column is packed with a solid adsorbent, the stationary phase, which is typically silica gel or alumina (B75360) for normal-phase separation or a bonded phase for reversed-phase. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. usu.ac.id The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a stepwise gradient of increasing solvent polarity is often used to elute fractions of interest. usu.ac.id For example, a sequence of eluents such as chloroform:methanol in varying ratios (e.g., 90:10, 80:20, etc.) can be employed. usu.ac.id

Preparative TLC: This method is essentially a scaled-up version of analytical TLC. A thicker layer of stationary phase (e.g., silica gel GF254) is coated onto a glass plate. usu.ac.id The partially purified fraction containing this compound is applied as a band at the bottom of the plate, which is then developed in a chamber with a suitable mobile phase. usu.ac.id After development, the separated bands of compounds can be visualized under UV light. The band corresponding to this compound is scraped off the plate, and the compound is then extracted from the adsorbent material using an appropriate solvent like methanol. researchgate.net Preparative TLC is often used to purify small amounts of a compound or to further purify fractions obtained from column chromatography.

Countercurrent Chromatography and Other Specialized Techniques

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a significant advantage for the separation of natural products like this compound by eliminating the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample. researchgate.netnih.gov

In CCC, a biphasic solvent system is used, where one liquid phase acts as the stationary phase and the other as the mobile phase. nih.gov For the isolation of puwainaphycins, a multi-step approach involving CCC has been successfully employed. nih.gov An initial fractionation of the crude extract from Cylindrospermum alatosporum CCALA 988 was performed using a solvent system of n-hexane-ethyl acetate-ethanol-water (1:5:1:5, v/v/v/v). nih.gov This separated the extract into different fractions. nih.gov Subsequent CCC separation of these fractions using different solvent systems, such as ethyl acetate-ethanol-water (5:1:5, v/v/v), allowed for the isolation of several puwainaphycin variants. nih.gov The fractions obtained from CCC are often further purified by semi-preparative HPLC to yield highly pure compounds. researchgate.netnih.gov

Another specialized technique that can be coupled with initial extraction is the use of polymeric resins like Amberlite XAD-16 and XAD-7. nih.gov These resins can be used for the solid-phase extraction (SPE) of the crude extract. This step helps to enrich the sample with lipophilic compounds like puwainaphycins before proceeding to more refined chromatographic separations like CCC and HPLC. nih.govalga.cz

Purity Assessment Methodologies for Isolated this compound

Ensuring the purity of isolated this compound is a critical step to guarantee that subsequent biological or chemical studies are conducted on a well-defined chemical entity. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic Purity Assessment

Spectroscopic techniques provide information about the chemical structure and can be used to assess the purity of a sample by detecting the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is a powerful tool for assessing the purity of this compound. acs.orgresearchgate.net A pure sample will exhibit a clean spectrum with sharp signals corresponding to the protons in the molecule. The presence of unexpected signals or overlapping peaks can indicate the presence of impurities. acs.org The purity can be evaluated based on the ¹H-NMR spectra. acs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS), is used to confirm the elemental composition of the isolated compound. plos.org By comparing the measured exact mass with the calculated theoretical mass for the [M+H]⁺ or other adduct ions of this compound, the identity of the compound can be confirmed. rsc.orgnih.gov The presence of other ions in the mass spectrum can indicate impurities. plos.org

Chromatographic Purity Assessment

Chromatographic methods, particularly HPLC, are the primary means of determining the purity of an isolated compound.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final isolated this compound. researchgate.net The purified sample is injected into an analytical HPLC system, and the resulting chromatogram is analyzed. A pure compound should ideally show a single, sharp, and symmetrical peak at a specific retention time under defined chromatographic conditions. acs.org

Purity is often quantified based on the integration of the peak area in the chromatogram, typically from a UV-Vis detector. rsc.org The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram over a specific wavelength range (e.g., 205–800 nm). rsc.orgnih.gov For example, purities of 95% or higher are often reported for isolated puwainaphycins. researchgate.netnih.gov

Table 2: Purity of Puwainaphycin Variants Determined by Chromatographic and Spectroscopic Methods

| Compound | Purity (%) | Method of Determination | Reference |

|---|---|---|---|

| Puwainaphycin Variant 1 | 95 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 2 | 95 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 3 | 99 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 4 | 99 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 5 | 95 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 6 | 99 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Puwainaphycin Variant 7 | 90 | HPLC-ESI-HRMS | researchgate.net, nih.gov |

| Semi-synthetic Variant 4b | 94.95 | UV/VIS Purity (205-800 nm) | nih.gov |

| Semi-synthetic Variant 5b | 93.48 | UV/VIS Purity (205-800 nm) | nih.gov |

| Semi-synthetic Variant 5d | 96.10 | UV/VIS Purity (205-800 nm) | nih.gov |

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway

Puwainaphycin F is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. plos.orgplos.org The biosynthetic gene cluster (BGC) responsible for its production has been identified in Cylindrospermum alatosporum and is approximately 57 kbp long. plos.orgresearchgate.net

The process is initiated by a fatty acyl-AMP ligase (FAAL), encoded by the puwC gene, which activates a fatty acid. researchgate.netplos.org This activated fatty acid is then processed by PKS modules, which extend and modify it, before it is passed to the NRPS machinery. plos.org The multidomain NRPS enzymes then sequentially add the ten amino acids that form the peptide ring. plos.orgplos.org The gene cluster shows a degree of enzyme promiscuity; for example, the FAAL can incorporate fatty acids of different lengths, and one of the NRPS adenylation domains can activate either asparagine or glutamine, leading to the production of both this compound and G from a single gene cluster. plos.orgnih.gov The pathway concludes with a thioesterase domain that catalyzes the cleavage and cyclization of the lipopeptide, forming the final product. nih.gov

Total Chemical Synthesis

While detailed reports on the total chemical synthesis of this compound itself are not prominent in the reviewed literature, the chemical modification of the natural product to create semi-synthetic analogs is well-documented. nih.govrsc.org These efforts are a key part of structure-activity relationship studies. For instance, researchers have used the Grignard reaction to lengthen the fatty acid tail and Steglich esterification to acylate free hydroxyl groups on the molecule. nih.govrsc.org These synthetic modifications have been instrumental in creating variants with improved antifungal activity and reduced cytotoxicity. nih.govrsc.org

Biosynthesis of Puwainaphycin F

Identification and Characterization of the Puwainaphycin F Biosynthetic Gene Cluster

The genetic instructions for this compound synthesis are encoded in a dedicated biosynthetic gene cluster (BGC), often referred to as the puw cluster. The identification of this cluster was a pivotal step in understanding how this complex molecule is made. A putative puw BGC was first identified in the cyanobacterium Cylindrospermum alatosporum CCALA 988. nih.govtheses.cz This cluster is substantial in size, spanning approximately 56.7 kilobase pairs (kbp) and was found on a larger ~100-kbp DNA contig, ensuring the full pathway was captured. nih.govtheses.czacs.org

The puw cluster in C. alatosporum is organized into ten open reading frames (ORFs). nih.govtheses.cz These genes are arranged around a bi-directional promoter, with orf2, puwA, and orf1 transcribed in one direction, and puwB through puwH in the opposite direction. nih.govtheses.cz Similar puw gene clusters have also been identified in other cyanobacterial strains, such as Anabaena sp. UHCC-0399, indicating a shared biosynthetic origin for puwainaphycins and the related minutissamides. plos.orgmdpi.com The discovery of these clusters provides the fundamental roadmap for dissecting the enzymatic steps in this compound assembly.

Table 1: Genes of the this compound Biosynthetic Gene Cluster from Cylindrospermum alatosporum CCALA 988 and their Predicted Functions

| Gene | Predicted Protein Product | Predicted Function |

| puwA | PuwA | Nonribosomal Peptide Synthetase (NRPS) |

| puwB | PuwB | Polyketide Synthase (PKS) |

| puwC | PuwC | Fatty Acyl-AMP Ligase (FAAL) |

| puwD | PuwD | Acyl Carrier Protein (ACP) |

| puwE | PuwE | Hybrid PKS-NRPS |

| puwF | PuwF | Nonribosomal Peptide Synthetase (NRPS) |

| puwG | PuwG | Nonribosomal Peptide Synthetase (NRPS) |

| puwH | PuwH | Nonribosomal Peptide Synthetase (NRPS) with terminal Thioesterase (TE) domain |

| orf1 | Orf1 | ABC Transporter |

| orf2 | Orf2 | Patatin-like Phospholipase |

This table is based on data from bioinformatics analysis of the puw gene cluster. nih.govtheses.czplos.org

Enzymology and Mechanistic Insights into this compound Assembly

The biosynthesis of this compound is a prime example of a hybrid Nonribosomal Peptide-Polyketide pathway. nih.govfrontiersin.org This assembly line process involves a series of large, modular enzymes that work in a coordinated fashion to build the molecule step-by-step.

Polyketide Synthase (PKS) Modules and Substrate Specificity

The biosynthesis of the fatty acid side chain of this compound is initiated by a Fatty Acyl-AMP Ligase (FAAL) and an Acyl Carrier Protein (ACP), encoded by puwC and puwD respectively. nih.govacs.org The FAAL activates a fatty acid, which is then passed to the PKS machinery. mdpi.comchemrxiv.org The puwB gene encodes a PKS module that contains a canonical set of domains including acyltransferase, dehydratase, methyltransferase, enoylreductase, and ketoreductase. acs.org This module is responsible for the initial elongation and modification of the fatty acid chain, including a methylation step. acs.org Another PKS module is found within the hybrid enzyme PuwE, which further elongates the acyl chain. acs.org The PKS modules are responsible for creating the carbon backbone of the fatty acid moiety that will be incorporated into the final lipopeptide. theses.cztheses.cz

Nonribosomal Peptide Synthetase (NRPS) Modules and Amino Acid Incorporation

The peptide core of this compound is assembled by a series of NRPS modules located on the enzymes PuwA, PuwE, PuwF, PuwG, and PuwH. acs.orgnih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The specificity of each module is determined by its adenylation (A) domain, which selects the correct amino acid substrate. theses.cz For instance, the terminal NRPS module of PuwE activates valine, the first amino acid of the peptide ring. acs.orgacs.org

Interestingly, some of the A-domains exhibit relaxed substrate specificity. A notable example is an A-domain in PuwF which can activate both asparagine (Asn) and glutamine (Gln). nih.gov This flexibility is responsible for the natural production of Puwainaphycin G, which differs from this compound by the substitution of an asparagine residue with glutamine. nih.govplos.org It is proposed that this A-domain incorporates glutamine at a lower frequency, approximately one for every four asparagine molecules. plos.org Similarly, variations in other amino acid positions in related puwainaphycin/minutissamide variants are attributed to the promiscuity of other A-domains. acs.org

Hybrid PKS-NRPS Architectures in this compound Formation

A key feature of the this compound biosynthetic pathway is the seamless integration of PKS and NRPS chemistry. nih.govacs.org This is exemplified by the puwE gene product, which is a hybrid enzyme containing both a PKS module for fatty acid elongation and an NRPS module for amino acid incorporation. acs.orgacs.org This hybrid architecture facilitates the crucial link between the polyketide-derived fatty acid chain and the nonribosomally synthesized peptide core. The entire process is a highly organized assembly line where the growing molecule is passed from one enzymatic domain to the next, each performing a specific chemical reaction. theses.czacs.org

Tailoring Enzymes and Post-Assembly Modifications

After the initial assembly of the fatty acid and peptide portions, a series of tailoring enzymes introduce further chemical modifications. The PuwE enzyme itself contains putative aminotransferase (AmT) and monooxygenase (Ox) domains located between its PKS and NRPS modules. acs.orgacs.org These domains are believed to catalyze the formation of the characteristic 3-amino-2-hydroxy-4-methyl-acyl moiety of the fatty acid. acs.orgacs.org

The final step in the biosynthesis is the cyclization of the linear lipopeptide precursor. This is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module, in this case, PuwH. researchgate.net The TE domain cleaves the completed chain from the enzyme complex and facilitates the formation of the cyclic peptide structure. researchgate.net Further structural diversity in the puwainaphycin/minutissamide family arises from other tailoring enzymes that can be present in the BGCs of different producer strains, such as halogenases and O-acetyltransferases, leading to variants with chlorinated or acetylated fatty acid chains. asm.org

Precursor Incorporation Studies in this compound Biosynthesis

Direct experimental studies involving the feeding of isotopically labeled precursors to this compound-producing cyanobacteria are not extensively reported in the literature. However, the incorporation of specific precursors is strongly inferred from the detailed bioinformatic analysis of the puw gene cluster and the structural elucidation of the final natural products. nih.govplos.org

The presence and predicted function of the key biosynthetic genes provide a clear picture of the building blocks required for this compound assembly:

Fatty Acids : The puwC gene encodes a fatty acyl-AMP ligase (FAAL), which is known to activate fatty acids for incorporation into secondary metabolites. nih.govresearchgate.net The variability in the length of the fatty acid chain in different puwainaphycin congeners (e.g., C12 in this compound) is attributed to the relaxed substrate specificity of this FAAL enzyme. plos.orgtheses.cz

Amino Acids : The sequence of adenylation (A) domains within the NRPS modules (PuwA, PuwE, PuwF, PuwG, PuwH) predicts the specific amino acids that are incorporated into the peptide ring. acs.orgnih.gov For this compound, these are Val, dehydrothreonine (Dht), Asn, dehydrothreonine (Dht), Asn, Ala, Thr, N-methyl-Asn, and Pro. nih.gov The presence of dehydrothreonine is likely due to the dehydration of threonine by a specialized domain within the NRPS or the direct incorporation of dehydrothreonine by a specific A-domain. researchgate.net

While direct feeding experiments for this compound are lacking, this predictive approach based on genetic evidence is a well-established and powerful tool in the study of natural product biosynthesis and has been corroborated by experimental studies for many other nonribosomal peptides and polyketides. chemrxiv.orgacs.org

Isotopic Labeling Experiments (e.g., ¹³C, ¹⁵N, ²H)

Isotopic labeling experiments have been instrumental in elucidating the origins of the carbon skeleton of puwainaphycins and related lipopeptides. These studies involve feeding the producing cyanobacterium with precursors enriched with stable isotopes and tracking their incorporation into the final natural product using mass spectrometry.

Research on related compounds has demonstrated the power of this technique. For instance, in studies of nocuolin A, supplementation of Nodularia sp. cultures with perdeuterated hexanoic acid (d₁₁-hexanoic acid) resulted in mass shifts corresponding to the incorporation of one or two molecules of the labeled fatty acid. acs.orgchemrxiv.org Further experiments using 1-¹³C-octanoic acid showed low and unspecific incorporation, suggesting that the carbon from this position was lost, likely through decarboxylation, while the rest of the chain was incorporated. acs.org These feeding studies collectively revealed that the characteristic C₁₃ alkyl chain of the related nocuolin A is assembled from two distinct medium-chain fatty acids: hexanoic acid and octanoic acid. chemrxiv.orgresearchgate.net While direct labeling studies exclusively on this compound are not extensively detailed in the literature, the biosynthetic homology strongly suggests that its 3-amino-2-hydroxy-4-methyl tetradecanoic acid (4-methyl-Ahtea) moiety is assembled from similar fatty acid precursors via the PKS pathway. researchgate.netacs.org

| Isotopic Tracer | Organism | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| d₁₁-Hexanoic Acid | Nodularia sp. LEGE 06071 | LC-HRMS | Demonstrated incorporation of hexanoic acid into the lipopeptide structure. | acs.orgchemrxiv.org |

| 1-¹³C-Octanoic Acid | Nodularia sp. LEGE 06071 | LC-HRMS/MS | Showed incorporation of the octanoic acid backbone with loss of the C-1 carboxylate. | acs.org |

Tracer Metabolomics Approaches

Tracer-based metabolomics is a powerful systems-biology approach that utilizes stable isotope-labeled precursors to map metabolic pathways and measure the flux through them. universiteitleiden.nlmdpi.com This technique is the gold standard for tracing the transformation of a specific molecule into downstream metabolites. universiteitleiden.nl In the context of this compound, this involves introducing a labeled substrate, such as ¹³C-glucose or a ¹³C-labeled fatty acid, into the cyanobacterial culture. mdpi.com

After a defined incubation period, the cells are harvested, and their metabolites are extracted and analyzed by high-resolution mass spectrometry (LC-MS). universiteitleiden.nlnih.gov The analysis tracks the mass shift in this compound and its biosynthetic intermediates, confirming the direct metabolic route from the tracer to the final product. This method provides a dynamic view of biosynthesis, moving beyond the static snapshot offered by traditional metabolomic profiling. mdpi.com It can precisely identify the precursor molecules and the efficiency of their incorporation, confirming the roles of specific enzymes and pathways in constructing the complex architecture of this compound. nih.gov This approach was effectively used to show that an aldose reductase inhibitor could divert glucose flux towards the synthesis of sugar nucleotides and glycosylation in human cells, demonstrating the power of tracer studies to reveal metabolic rewiring. nih.gov

Genetic Engineering and Heterologous Expression of this compound Biosynthetic Pathways

The biosynthesis of this compound is encoded by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC). The putative BGC for puwainaphycins was first identified in Cylindrospermum alatosporum and found to be approximately 57 kb long, comprising 10 open reading frames (ORFs). theses.czresearchgate.net A similar BGC of around 63 kb was later identified in a draft genome of Nodularia harveyana. acs.orgresearchgate.netresearchgate.net This cluster contains all the necessary genes for the hybrid NRPS/PKS machinery, including the fatty-acyl ligase, PKS and NRPS modules, and tailoring enzymes. researchgate.netnih.gov

Genetic engineering of this pathway offers significant potential for producing novel analogues of this compound. Heterologous expression, which involves cloning the entire BGC and expressing it in a more genetically tractable host organism, is a key strategy for this purpose. rsc.org While the heterologous expression of the complete puwainaphycin BGC has faced challenges, progress has been made with related cyanobacterial lipopeptides. For example, the BGC for hapalosin (B64535) was successfully expressed in a heterologous host. rsc.org Furthermore, individual enzymes from related pathways have been expressed and characterized, such as the LxaN proline-4-hydroxylase from the heinamide pathway, which was functionally expressed in Escherichia coli. rsc.org These achievements set a precedent for the future heterologous production of this compound, which would facilitate detailed enzymatic studies, yield improvement, and the generation of new, structurally diverse compounds through combinatorial biosynthesis. rsc.org

Regulation of this compound Biosynthesis

The production of this compound, like many microbial secondary metabolites, is tightly regulated. This control occurs at multiple levels, from the transcription of the biosynthetic genes to the influence of external environmental cues, ensuring that the energetically expensive production of the compound is initiated at the appropriate time.

Transcriptional and Translational Control Mechanisms

The primary level of transcriptional control for this compound biosynthesis lies in the organization of its genes into a single biosynthetic gene cluster (BGC). theses.czresearchgate.net This arrangement as an operon allows for the coordinated expression of all the enzymes required for the pathway. The BGC is predicted to be transcribed as a single polycistronic mRNA, ensuring that the complex enzymatic machinery is assembled stoichiometrically. researchgate.net

Post-translational control is also evident in the inherent flexibility of the biosynthetic enzymes. The fatty acyl-AMP ligase (FAAL) that initiates the process exhibits relaxed substrate specificity, allowing it to activate and incorporate fatty acids of varying chain lengths. nih.govrsc.org This enzymatic "promiscuity" is a key reason for the natural production of a suite of puwainaphycin congeners, such as this compound (with a C₁₄-derived fatty acid) and Puwainaphycin G (with a C₁₂-derived fatty acid), from the same BGC. researchgate.net Similarly, certain adenylation (A-domains) within the NRPS modules can activate more than one type of amino acid, further contributing to the structural diversity of the final products. theses.cztheses.czresearchgate.net For example, one A-domain in the puwainaphycin pathway can accept both asparagine and glutamine as substrates. researchgate.netresearchgate.net

| Gene/Module | Enzyme/Domain Type | Predicted Function | Reference |

|---|---|---|---|

| puwC | Fatty Acyl-AMP Ligase (FAAL) | Activates a fatty acid to initiate biosynthesis. | theses.czresearchgate.net |

| puwB | Polyketide Synthase (PKS) | Extends the fatty acid chain; contains a methyltransferase domain. | theses.cztheses.cz |

| puwE | Hybrid PKS/NRPS | Further extends and modifies the fatty acid (e.g., hydroxylation, amination) and incorporates the first amino acid. | theses.cztheses.cz |

| puwA, puwF, puwG, puwH | Non-Ribosomal Peptide Synthetase (NRPS) | Sequentially add the remaining amino acid residues to the growing chain. | theses.cztheses.cz |

| - | Thioesterase (TE) | Catalyzes the cyclization and release of the final lipopeptide. | theses.cztheses.cz |

| PuwJ | Cytochrome P450 Monooxygenase | Potentially responsible for mid-chain hydroxy and keto group modifications on the fatty acid tail. | rsc.orgrsc.org |

Environmental and Nutritional Factors Influencing Production

The production of secondary metabolites in cyanobacteria is often strongly influenced by environmental and nutritional conditions. While specific studies detailing the regulation of this compound are limited, the principles governing the production of other cyanotoxins are likely applicable. mdpi.com Factors such as nutrient availability, light, temperature, and pH play crucial roles in cyanobacterial metabolism and can trigger or suppress the biosynthesis of complex natural products. mdpi.commdpi.com

| Factor | Potential Influence on Production | Reference |

|---|---|---|

| Nutrients (Nitrogen, Phosphorus) | High N:P ratios can increase the production of some nitrogen-rich toxins like saxitoxins. | mdpi.com |

| Light Intensity | Can increase or decrease toxin production depending on the species and specific compound; may alter the ratio of different variants produced. | mdpi.com |

| Temperature | Optimal growth temperatures often correlate with higher toxin production. | mdpi.com |

| pH | Can influence nutrient availability and enzyme activity, thereby affecting toxin synthesis. | mdpi.com |

| Salinity | Changes in salinity can act as a stressor that modulates secondary metabolite production. | mdpi.com |

Biological Activities and Molecular Mechanisms of Puwainaphycin F Pre Clinical Focus

In Vitro Biological Activities of Puwainaphycin F

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

This compound, a cyclic lipopeptide produced by cyanobacteria, has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines in preclinical studies. acs.orgrsc.orgnih.gov Its activity is often compared with its structural analogs, such as puwainaphycin G and minutissamides. nih.govresearchgate.net

The cytotoxicity of this compound is influenced by its chemical structure, particularly the fatty acid moiety. acs.orgresearchgate.net Studies have shown that variations in the length and functional groups of the fatty acid chain can significantly impact its biological activity. acs.orgrsc.org For instance, hydroxylation of the fatty acid moiety has been found to reduce or eliminate cytotoxicity, highlighting the importance of lipophilicity for its cell-damaging effects. acs.orgresearchgate.net

This compound has been shown to be cytotoxic to several human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). rsc.orgresearchgate.net The cytotoxic effect appears to be general and not highly specific to cell type, as similar effects have been observed in primary human fibroblasts. researchgate.net The IC50 value, which represents the concentration required to inhibit 50% of cell growth, has been reported to be approximately 2.2 µM in certain experimental setups. issuu.com Another study reported an IC50 of 3.2 µM for this compound in HeLa cells after 48 hours of exposure. rsc.org

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | ~2.2 | Not Specified | issuu.com |

| HeLa | Cervical Cancer | 3.2 | 48 | rsc.org |

| Caco-2 | Colon Adenocarcinoma | Cytotoxic from 5 µM | Not Specified | researchgate.net |

The primary mechanism of cell death induced by this compound and its close analog, puwainaphycin G, is reported to be necrosis. acs.orgnih.govacs.org This is characterized by rapid cell membrane permeabilization, leading to an influx of Ca2+ and leakage of lactate (B86563) dehydrogenase (LDH). researchgate.net This disruption of membrane integrity is a key event in necrotic cell death. nih.govresearchgate.net

While necrosis appears to be the dominant pathway, some studies suggest that under certain conditions or in specific cell lines, other cell death mechanisms like apoptosis might be involved. researchgate.net Apoptosis is a programmed form of cell death that is distinct from necrosis. However, detailed investigations into the induction of classical apoptotic pathways by this compound are limited.

Necroptosis, a regulated form of necrosis, is another potential mechanism. This pathway is typically dependent on the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). nih.govfrontiersin.orgresearchgate.net While the direct involvement of the RIPK1-RIPK3-MLKL signaling axis in this compound-induced cell death has not been explicitly detailed in the available literature, the necrotic phenotype observed shares morphological similarities with necroptosis. researchgate.netnih.gov Further research is needed to determine if this compound specifically triggers this regulated necrotic pathway.

The impact of this compound on the cell cycle and its checkpoints is an area that requires more in-depth investigation. While some cyanobacterial metabolites are known to induce cell cycle arrest, specific data on this compound's ability to halt cell cycle progression at specific phases (e.g., G1, S, or G2/M) is not extensively documented. researchgate.netmdpi.com

Cell cycle checkpoints are crucial for maintaining genomic integrity, and their modulation by cytotoxic agents can be a key aspect of their anticancer activity. mdpi.comnih.gov These checkpoints are controlled by complex interactions of proteins such as cyclins and cyclin-dependent kinases (CDKs). Some cytotoxic compounds exert their effects by upregulating cell cycle inhibitors like p21 or p27, leading to a halt in proliferation. acs.org However, the specific effects of this compound on these regulatory molecules have not been clearly elucidated.

Current research has not extensively focused on the direct modulation of autophagy and lysosomal pathways by this compound. Autophagy is a cellular process involving the degradation of cellular components via lysosomes, and it can play a dual role in cancer, either promoting survival or contributing to cell death. frontiersin.org

While there is no direct evidence linking this compound to autophagy, its primary mechanism of inducing membrane permeabilization could indirectly affect lysosomal integrity. nih.govresearchgate.net Lysosomal membrane permeabilization can lead to the release of cathepsins and other hydrolases into the cytoplasm, which can trigger cell death. However, specific studies to confirm this hypothesis for this compound are lacking. The colocalization of some actin-binding drugs with lysosomes has been observed, suggesting a potential role for lysosomes in clearing drug-induced actin aggregates, a phenomenon also seen with this compound. researchgate.net

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogenic stress. nih.govmdpi.com There is currently no direct evidence in the reviewed literature to suggest that this compound induces a classic cellular senescence phenotype. The rapid necrotic cell death observed with this compound treatment is distinct from the stable, long-term arrest characteristic of senescent cells. nih.govresearchgate.netfrontiersin.org

Modulation of Autophagy and Lysosomal Pathways

Anti-inflammatory and Immunomodulatory Properties of this compound

In addition to its cytotoxic effects, this compound has demonstrated pro-inflammatory properties at non-cytotoxic concentrations. In a study using a human intestinal barrier model with Caco-2 cells, this compound was found to induce the production of the pro-inflammatory cytokine interleukin-8 (IL-8) at concentrations of 1 and 2.5 µM. researchgate.netnih.gov

This pro-inflammatory activity suggests that this compound can activate and potentially deregulate human enterocytes at low concentrations. researchgate.net The study also observed that this compound led to altered expression of tight junction proteins, specifically an increase in claudin 4 and a decrease in zonula occludens 3, which could impact intestinal barrier function. researchgate.netnih.gov The broader immunomodulatory effects of this compound, including its impact on other immune cells and cytokine profiles, remain an area for further investigation. mdpi.commdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., cytokines, chemokines)

Antimicrobial Activity of this compound

This compound has been tested for its efficacy against a range of microbial organisms, demonstrating notable antifungal activity but a lack of antibacterial effects.

Bioactivity screening of this compound against a panel of microorganisms has shown that it does not have any significant effects on either gram-negative or gram-positive bacteria. mdpi.comresearchgate.net

This compound exhibits significant antifungal properties, particularly against filamentous fungi. nih.govchapman.edu Its mechanism of action is believed to involve the disruption of the cell membrane, which leads to necrotic cell death. nih.govfrontiersin.org The compound's amphipathic structure allows it to interact with and permeabilize the cell membranes of target organisms. nih.govtheses.cz

Research has demonstrated its potent activity against the plant pathogen Alternaria alternata, with a minimum inhibitory concentration (MIC) of 0.6 μM. nih.govrsc.orgrsc.orgalga.cz It is also effective against the opportunistic human pathogen Aspergillus fumigatus, with a reported MIC of 37 μM. nih.govrsc.orgrsc.orgalga.cz

Studies on its effect against yeasts have produced some varied results. One study reported that this compound exerted antagonistic activity against the yeast Candida albicans (strain HAMBI 261). mdpi.com However, another report indicated that a fraction containing puwainaphycins failed to inhibit C. albicans. mdpi.com These discrepancies may be attributable to differences in the specific strains tested or the experimental conditions used.

Table 1: Antifungal Activity of this compound

| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Alternaria alternata | Plant Pathogenic Fungus | 0.6 μM | nih.govrsc.orgrsc.orgalga.cz |

| Aspergillus fumigatus | Human Pathogenic Fungus | 37 μM | nih.govrsc.orgrsc.orgalga.cz |

| Candida albicans | Yeast | Antagonistic activity observed | mdpi.com |

While bacterial lipopeptides as a class are recognized for having potential antiviral activity, there is currently no specific research available that demonstrates any antiviral effects for this compound. nih.gov

Antifungal Properties Against Filamentous Fungi and Yeasts

Enzyme Inhibition and Receptor Modulation Studies of this compound

The primary mechanism of action for this compound's bioactivity is attributed to its ability to disrupt cell membranes, leading to permeabilization and subsequent necrotic cell death. nih.govmdpi.com This effect has been observed in various eukaryotic cells, including human cell lines, suggesting a general and nonspecific cytotoxic mechanism rather than a highly targeted interaction with a specific enzyme or receptor. researchgate.net

While some antifungal lipopeptides, such as caspofungin, function through specific enzyme inhibition (e.g., β-D-glucan synthase), this has not been identified as the primary mechanism for this compound. nih.govrsc.org Similarly, although other cyanobacterial peptides are known to be potent protease inhibitors, this specific activity has not been reported for this compound. researchgate.net There are no detailed studies available that demonstrate direct enzyme inhibition or specific receptor modulation by this compound.

Identification of Specific Molecular Targets

The primary molecular target of this compound appears to be the cell membrane. frontiersin.orgresearchgate.net Its amphipathic structure, consisting of a hydrophobic fatty acid tail and a polar peptide ring, facilitates its interaction with and insertion into the lipid bilayer of cell membranes. researchgate.netasm.org This interaction is a critical first step in its cytotoxic and antifungal activities. asm.org Specifically, in fungal cells, the presence of sterols like cholesterol and ergosterol (B1671047) in the membrane is thought to be important for the activity of many cyclic lipopeptides. researchgate.net

While the cell membrane is a primary site of action, other intracellular components may also be affected. Research on this compound and the related Puwainaphycin G has shown that these compounds induce an unusual relocalization of actin, a key component of the cytoskeleton. researchgate.netnorman-network.com This suggests that beyond simple membrane permeabilization, this compound may interfere with cellular structures and processes that are dependent on actin dynamics.

Kinetic and Binding Affinity Characterization

The cyclic nature of this compound contributes to its binding stability. chapman.edupreprints.org Compared to linear peptides, cyclic peptides often have a more constrained conformation, which can reduce the entropic penalty of binding to a target, leading to higher affinity and specificity. chapman.edupreprints.org

In Vivo Pre-clinical Efficacy Studies of this compound (Animal Models)

Pre-clinical studies using animal models are crucial for evaluating the potential therapeutic efficacy of compounds like this compound.

Efficacy in Xenograft and Syngeneic Tumor Models (Pre-clinical Oncology)

While specific in vivo efficacy data for this compound in xenograft or syngeneic tumor models is not extensively detailed in the provided search results, the cytotoxic and antiproliferative effects observed in vitro against human cancer cell lines suggest its potential as an anticancer agent. asm.orgjcu.cz The National Cancer Institute (NCI) employs a screening process that often involves in vitro assays followed by in vivo models like human tumor xenografts to evaluate promising compounds. jcu.cz The cytotoxic nature of this compound, demonstrated by its ability to induce necrotic cell death, positions it as a candidate for such pre-clinical oncology studies. asm.orgnorman-network.com

Efficacy in Murine Models of Infectious Diseases (Pre-clinical)

The antifungal activity of this compound is well-documented in vitro. nih.govmdpi.com It has shown moderate activity against the yeast Saccharomyces cerevisiae. mdpi.com The development of new antibiotics and antifungals often involves testing in murine models of infection. researchgate.netiitri.org For instance, the efficacy of novel antibiotics is sometimes evaluated by their ability to increase the survival rate of mice infected with a pathogen. researchgate.net While specific in vivo efficacy data for this compound in murine models of infectious diseases is not available in the provided search results, its demonstrated antifungal properties make it a candidate for such pre-clinical evaluation. chapman.edu

Mechanistic Investigations at the Cellular and Molecular Level

Detailed investigations have shed light on the cellular and molecular events following exposure to this compound. The primary mechanism of action is the permeabilization of the cell membrane, which leads to necrotic cell death. asm.orgnorman-network.com This process involves the disruption of membrane integrity, causing the leakage of cellular contents. frontiersin.org

A notable and unusual effect of this compound is the subsequent relocalization of actin. asm.orgnorman-network.com This indicates that the compound's effects extend beyond simple membrane lysis and involve the disorganization of the cytoskeleton. theses.cz The amphipathic nature of this compound allows it to interact with and disrupt eukaryotic plasma membranes. asm.org Studies have shown that variations in the fatty acid moiety of Puwainaphycin and related compounds can modulate their cytotoxic activity, highlighting the importance of the lipid component in its mechanism. acs.org For example, hydroxylation of the fatty acid chain has been found to significantly reduce or abolish cytotoxicity. acs.org

The table below summarizes the key mechanistic findings for this compound.

| Aspect | Finding | Reference |

| Primary Target | Cell Membrane | frontiersin.orgresearchgate.net |

| Cellular Outcome | Necrotic Cell Death | asm.orgnorman-network.com |

| Key Mechanism | Membrane Permeabilization | asm.orgnorman-network.com |

| Secondary Effect | Unusual Actin Relocalization | researchgate.netnorman-network.com |

| Structural Influence | Fatty acid moiety is crucial for cytotoxicity | acs.org |

Proteomic and Phosphoproteomic Profiling

The interaction of this compound with mammalian cells has been shown to trigger significant changes at the post-translational level, particularly in protein phosphorylation. Studies on HeLa cells revealed that treatment with this compound induces a rapid increase in tyrosine phosphorylation. acs.orgresearchgate.net This event suggests that the compound interferes with cellular signaling cascades regulated by protein kinases and phosphatases. The rapid phosphorylation response indicates an immediate impact on key regulatory pathways within the cell following exposure. acs.orgresearchgate.net This alteration of the phosphoproteome is a critical aspect of its mechanism of action, preceding downstream events like cytoskeletal rearrangement and cell death.

| Observed Effect | Cell Line | Significance | References |

| Rapid Tyrosine Phosphorylation | HeLa | Indicates interference with cellular signaling pathways. | acs.orgresearchgate.net |

Transcriptomic and Gene Expression Analysis

The genetic basis for this compound biosynthesis has been identified in cyanobacteria such as Cylindrospermum alatosporum and Nodularia harveyana. acs.orgacs.orgnih.gov A large, approximately 56-63 kb biosynthetic gene cluster (BGC) is responsible for its production. acs.orgnih.gov This cluster contains genes encoding the necessary enzymatic machinery, including a hybrid non-ribosomal peptide synthetase/polyketide synthetase (NRPS/PKS). nih.govnih.gov

Bioinformatic analysis of the BGC has provided a predictive model for the synthesis of puwainaphycins. nih.gov The process is initiated by a fatty acyl-AMP ligase (FAAL), which activates the fatty acid component. asm.orgnih.gov This is followed by the sequential addition of amino acids by the multidomain NRPS/PKS enzymes. nih.gov Interestingly, research has shown that a single biosynthetic operon can produce multiple puwainaphycin congeners, such as this compound and G, which differ slightly in their amino acid or fatty acid composition. nih.govnih.gov This structural diversity is attributed to the extended substrate specificity of certain enzymes within the pathway, including the FAAL and an adenylation domain that can activate both asparagine and glutamine. nih.govnih.gov The gene cluster also contains an ORF with similarity to ABC-transporter proteins, suggesting a mechanism for exporting the compound from the cell. nih.gov

| Gene/ORF | Predicted Function | Role in Biosynthesis | References |

| puwA-H | Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) | Catalyze the assembly of the peptide and polyketide portions of the molecule. | nih.govresearchgate.net |

| FAAL domain | Fatty Acyl-AMP Ligase | Activates the fatty acid residue, initiating the biosynthetic process. | asm.orgnih.govnih.gov |

| orf1 | ABC-Transporter Protein | Potentially involved in the transport of puwainaphycin out of the cyanobacterial cell. | nih.gov |

Metabolomic Signatures of this compound Action

Metabolomic approaches, particularly high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS), have been instrumental in identifying this compound and its numerous structural analogs from cyanobacterial extracts. acs.orgresearchgate.net These techniques allow for the sensitive and efficient detection of the puwainaphycin/minutissamide family of lipopeptides. acs.org

The analysis of fragmentation spectra in mass spectrometry reveals distinct metabolomic signatures for these compounds. acs.org A characteristic feature is the presence of diagnostic immonium ions that result from the cleavage of the modified β-amino fatty acid chain. acs.org These specific fragments allow researchers to determine the length and substitutions of the fatty acid moiety, which is a key region of structural variability among different puwainaphycin congeners. acs.orgresearchgate.net This method has enabled the discovery of many new variants, differing in amino acid composition and in the functionalization of the fatty acid tail, including hydroxylations, chlorinations, and oxo-substitutions. acs.org

| Technique | Signature/Finding | Significance | References |

| HPLC-HRMS/MS | Detection of this compound and its congeners. | Enables identification and structural characterization of variants from complex extracts. | acs.orgresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Diagnostic immonium ions from fatty acid fragmentation. | Provides a clear signature for identifying the lipopeptide class and determining fatty acid structure. | acs.org |

Cellular Imaging and Subcellular Localization Studies

Cellular imaging studies using fluorescence microscopy have provided direct visual evidence of the cytotoxic effects of this compound on mammalian cells. rsc.orgacs.orgrsc.org When applied to HeLa cells, this compound induces necrotic cell death. acs.orgnpatlas.org A primary mechanism identified through these studies is the permeabilization of the cell membrane. asm.orgacs.orgnpatlas.org This disruption of membrane integrity is a key event leading to cell death. acs.org

In addition to membrane damage, imaging has revealed a subsequent and unusual relocalization of the actin cytoskeleton. acs.orgnpatlas.orgtheses.cz This finding suggests that beyond direct membrane interaction, this compound or the resulting cellular stress signals interfere with the regulatory processes that govern cytoskeletal dynamics. These observations highlight a multi-faceted mechanism of action that involves both direct physical damage to the cell periphery and the disruption of internal cellular architecture.

| Observation | Cell Line | Methodology | Mechanism | References |

| Necrotic Cell Death | HeLa | Microscopy | Membrane permeabilization | acs.orgnpatlas.org |

| Membrane Permeabilization | HeLa | Microscopy, LDH-leakage assay | Direct interaction with the cell membrane | asm.orgacs.orgresearchgate.netnpatlas.org |

| Unusual Actin Relocalization | HeLa | Fluorescence Microscopy | Disruption of cytoskeletal dynamics | acs.orgnpatlas.orgtheses.cz |

Chemical Probe Synthesis and Target Engagement Studies

While dedicated studies describing the synthesis of a specific chemical probe for this compound to identify its direct molecular targets are not extensively reported, related research has employed chemical modification to probe its structure-activity relationship. Semi-synthetic variants of puwainaphycins and minutissamides have been created to investigate how changes in the fatty acid moiety affect biological activity. rsc.org Techniques such as the Grignard reaction have been used to lengthen the fatty acid tail, while Steglich esterification has been applied to modify hydroxyl groups. rsc.org This approach serves as a form of chemical probing, helping to identify which parts of the molecule are critical for its cytotoxic and antifungal effects. rsc.org

For direct target identification, modern label-free techniques like the Cellular Thermal Shift Assay (CETSA) represent a potential future direction. researchgate.net CETSA works by exploiting the phenomenon that ligand binding increases the thermal stability of a target protein. researchgate.net This method, combined with mass spectrometry, could allow for the unbiased identification of the direct protein targets of this compound in a physiological context, without the need for chemical modification of the natural product itself. researchgate.net

| Approach | Description | Purpose | References |

| Semi-synthesis of Analogs | Chemical modification (e.g., Grignard reaction, Steglich esterification) of the natural product. | To probe structure-activity relationships and identify key functional groups. | rsc.org |

| Cellular Thermal Shift Assay (CETSA) (Potential Future Approach) | A label-free method that measures changes in protein thermal stability upon ligand binding. | To identify direct molecular targets of this compound within the cell. | researchgate.net |

Table of Mentioned Compounds

Structure Activity Relationships Sar of Puwainaphycin F and Its Analogs

Design and Synthesis of Puwainaphycin F Analogs for SAR Probing

The exploration of this compound's structure-activity landscape has been propelled by the strategic design and synthesis of various analogs. A key approach involves the semi-synthesis of new variants from naturally occurring puwainaphycins and their structurally related counterparts, the minutissamides. nih.govrsc.org

One notable method for modifying the fatty acid (FA) tail, a critical component for biological activity, is the Grignard reaction. nih.govrsc.org This reaction has been successfully employed to extend the length of the FA moiety. For instance, using minutissamide C, which possesses an oxo-substitution on its FA tail amenable to chemical modification, researchers have used alkylmagnesium halides like butyl-, octyl-, and nonylmagnesium bromide to lengthen the chain. rsc.org However, this method has its limitations, as reactions with methylmagnesium bromide led to a variety of side products, and alkylmagnesium halides longer than C9 did not yield the desired products. rsc.org

Another synthetic strategy focuses on the hydroxyl groups present in the molecule. The Steglich esterification has been utilized to modify free hydroxyl substituents, leading to the creation of semi-synthetic lipopeptide variants with multiple fatty acid tails. nih.govrsc.org These synthetic endeavors are crucial for systematically probing how different structural features of the puwainaphycin scaffold contribute to its biological profile.

The biosynthesis of puwainaphycins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.govplos.org This natural machinery is responsible for the inherent structural diversity of puwainaphycins, including variations in the length and functionalization of the FA moiety. nih.govtheses.cz Understanding this biosynthetic logic can also inform the design of novel analogs.

Impact of Structural Modifications on the Biological Activity of this compound Derivatives

Core Macrolactone Modifications and their Effect on Potency

While minor variations in the amino acid composition of the peptide cycle are observed in naturally occurring puwainaphycin/minutissamide variants, these changes can influence bioactivity. acs.orgnih.gov For example, the substitution of amino acids like Gly to Ala or Val to Ser to Thr has been noted. acs.org The biosynthesis of this compound and G involves an adenylation domain that can activate both Gln and Asn, leading to congeners with slight differences in the peptide ring. theses.cztheses.cz

The cyclization of the peptide, forming the macrolactone, is a critical step in biosynthesis, catalyzed by a thioesterase domain. theses.cztheses.cz This cyclic structure is essential for maintaining the conformation required for biological activity.

Side Chain and Appendage Alterations and their Influence on Selectivity

The fatty acid (FA) side chain of puwainaphycins is a major determinant of their biological activity and selectivity. nih.govacs.org The length and functionalization of this lipophilic tail are critical for interactions with cell membranes, which is a primary mechanism of action for these lipopeptides. theses.cz

Fatty Acid Chain Length: Studies comparing this compound (with a C14 FA chain) and minutissamide A (with a C12 FA chain) revealed that while they have similar cytotoxic effects after 48 hours, their antifungal potency differs. nih.govrsc.org This suggests that the length of the FA moiety can modulate the selectivity of the biological response.

Fatty Acid Functionalization: The presence of various functional groups on the FA chain significantly impacts bioactivity.

Hydroxylation: Hydroxylation of the FA moiety has been shown to abolish or significantly reduce cytotoxicity. acs.org

Oxo-substitution: An oxo-substitution on the FA chain has only a minor effect on cytotoxicity compared to unsubstituted variants. acs.org

Chlorination: The effect of chlorination on the FA chain is position-dependent. acs.org

Esterification of Hydroxyl Groups: Esterification of free hydroxyl groups in puwainaphycin analogs has been found to substantially increase antifungal potency while greatly reducing or abolishing cytotoxic activity. nih.govrsc.org This highlights a promising strategy for developing more selective antifungal agents.

Semi-synthetic analogs with extended and branched FA tails have demonstrated improved and strain-specific antifungal activity. nih.govrsc.org These findings underscore the critical role of the FA side chain in dictating both the potency and selectivity of this compound and its derivatives.

Stereochemical Requirements for this compound Activity

The stereochemistry of the amino acid residues and the fatty acid component of puwainaphycins is crucial for their biological activity. The complex three-dimensional structure adopted by the molecule, which is dictated by the specific stereoisomers of its constituent parts, governs its interactions with biological targets.

The biosynthesis of these peptides involves non-ribosomal peptide synthetases (NRPS), which are known to incorporate both proteinogenic and non-proteinogenic amino acids with specific stereochemistry. mdpi.com The stereochemistry of non-proteinogenic amino acids, such as the (2S,4R)-4-hydroxyproline found in some related lipopeptides, is determined by specific enzymes in the biosynthetic pathway. rsc.org Any alteration in the stereochemistry of these residues would likely lead to a different three-dimensional structure and, consequently, altered biological activity. While specific studies on the stereochemical requirements of this compound itself are limited in the provided results, the data on related compounds strongly suggest that the precise stereochemical configuration is a critical determinant of its bioactivity.

Computational Approaches in this compound SAR Studies

Quantitative Structure-Activity Relationships (QSAR) Modeling

While specific quantitative structure-activity relationship (QSAR) models for this compound are not detailed in the provided search results, the potential for such studies is evident. QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. muni.cz The structural diversity within the puwainaphycin/minutissamide family, particularly in the fatty acid moiety, provides a rich dataset for developing QSAR models. acs.orgnih.gov

The development of QSAR models for natural toxins is an active area of research. muni.cz Such models for this compound and its analogs could help in predicting the biological activity of novel, untested derivatives, thereby guiding the synthesis of more potent and selective compounds. The systematic collection of bioactivity data for a range of puwainaphycin analogs with varied fatty acid chain lengths and functional groups would be the first step in constructing a robust QSAR model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The elucidation of the precise mechanisms by which this compound and its analogs exert their biological effects can be significantly advanced through computational methods such as molecular docking and molecular dynamics (MD) simulations. These techniques provide invaluable, atom-level insights into the interactions between a ligand, like this compound, and its biological target.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to model its interaction with specific membrane components or potential intracellular protein targets. For instance, docking could help visualize how the fatty acid tail anchors into the lipid bilayer and how the cyclic peptide portion orients itself on the membrane surface. While specific molecular docking studies focused solely on this compound are not extensively reported in the literature, the application of this technique to other lipopeptides has proven effective in predicting binding sites and interaction energies. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement of atoms and molecules over time. nih.govrsc.org This approach is particularly powerful for studying flexible systems like lipopeptides and their interactions with fluidic cell membranes. plos.orgdntb.gov.ua For puwainaphycins, MD simulations can reveal the process of membrane insertion, the conformational changes the lipopeptide undergoes upon binding, and the resulting disruption of the lipid bilayer structure. acs.org Such simulations can quantify the impact of the lipopeptide on membrane properties like fluidity and permeability, corroborating experimental findings that point to membrane permeabilization as a key mechanism of action. acs.orgnih.gov

Studies on analogous cyclic lipopeptides have demonstrated that MD simulations can effectively model their amphipathic nature, which allows for micellar interactions within the cell membranes of target organisms. nih.gov These simulations can track the role of specific residues, such as the β-amino fatty acid, in anchoring the molecule within the membrane, and how variations in the fatty acid chain length or substitutions affect the stability and depth of this insertion. acs.org Although direct MD simulation studies on this compound are limited, the methodology represents a critical tool for understanding how structural modifications in its analogs translate to observed differences in cytotoxic and antifungal activity. plos.orgacs.org

Bioanalytical Methodologies for Puwainaphycin F

Development and Validation of Analytical Methods for Puwainaphycin F Quantification

The development and validation of robust analytical methods are crucial for the accurate quantification of this compound in various samples. researchgate.net The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu Key parameters in method validation include accuracy, precision, specificity, linearity, range, and robustness. researchgate.neteuropa.eu These methods are essential for pharmacokinetic studies, toxicological assessments, and understanding the compound's mechanism of action.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)